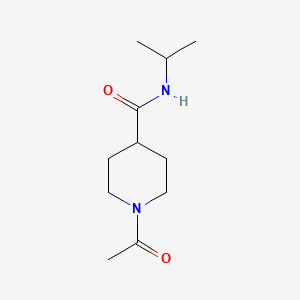
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC) and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 is a potent and selective inhibitor of HDAC, which is an enzyme that regulates the acetylation of histones and other proteins. HDAC inhibitors have been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection, which may be beneficial in the treatment of various neurological and psychiatric disorders. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylated histones and other proteins, which may be beneficial in the treatment of various neurological and psychiatric disorders. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been shown to increase the expression of BDNF, which may promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has some off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109. One direction is to further investigate its potential use in the treatment of addiction, depression, anxiety, and PTSD. Another direction is to explore its potential use in the treatment of neurodegenerative disorders such as Huntington's disease and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 and its effects on various biological processes. Finally, future research may focus on developing more potent and selective HDAC inhibitors with improved pharmacokinetic properties.
Synthesemethoden
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-methylpiperidine-4-carboxylic acid with acetic anhydride and isopropylamine. The reaction mixture is then heated and stirred for several hours, resulting in the formation of 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have a beneficial effect in the treatment of addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). 1-acetyl-N-propan-2-ylpiperidine-4-carboxamide-109 has also been studied for its potential use in the treatment of Huntington's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-acetyl-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(2)12-11(15)10-4-6-13(7-5-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLPKIAGLKOTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(propan-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2839971.png)
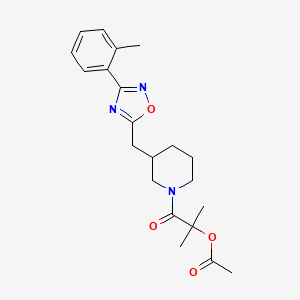
![N-[(2-Bromo-5-fluorophenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2839974.png)

![2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2839976.png)
![(3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2839977.png)
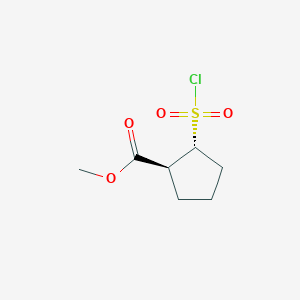
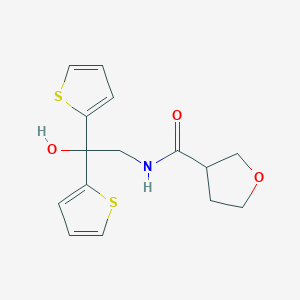
![(5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid](/img/structure/B2839980.png)
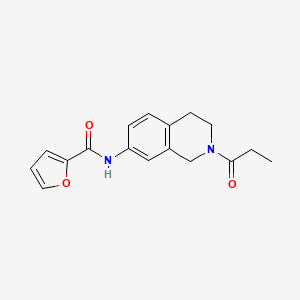
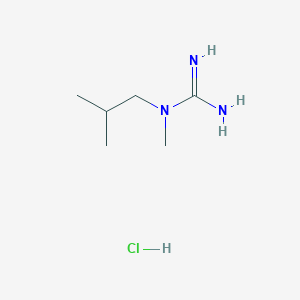
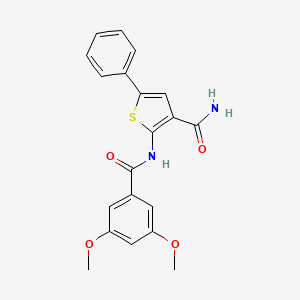
![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2839987.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one](/img/structure/B2839988.png)